1-Bromo-4,5-dimethyl-2-iodobenzene
Overview
Description
1-Bromo-4,5-dimethyl-2-iodobenzene is a halogenated aromatic compound with the molecular formula C8H8BrI. It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two methyl groups. This compound is widely used in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound that is commonly used in scientific research It is known that the compound can participate in various coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.
Mode of Action
The compound’s mode of action involves the participation in various coupling reactions . The structure of this compound contains bromine and iodine atoms, which can readily participate in oxidative addition reactions with transition metals . This allows the compound to participate in various coupling reactions, such as the classic Suzuki and Sonogashira couplings .
Biochemical Pathways
Given its ability to participate in various coupling reactions , it can be inferred that the compound may affect a variety of biochemical pathways involving these reactions.
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as solubility and stability.
Result of Action
Given its ability to participate in various coupling reactions , it can be inferred that the compound may induce changes in the structure and function of its target molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area to maintain its stability and efficacy. Additionally, the compound should be kept away from oxidizing agents and light , suggesting that these factors can influence its action.
Preparation Methods
The synthesis of 1-Bromo-4,5-dimethyl-2-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the diazotization of 4,5-dimethyl-2-aminobenzene followed by treatment with potassium iodide and bromine. The reaction conditions often include low temperatures and acidic environments to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Bromo-4,5-dimethyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-4,5-dimethyl-2-iodobenzene has several scientific research applications:
Comparison with Similar Compounds
1-Bromo-4,5-dimethyl-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-iodobenzene: Similar in structure but lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Bromo-1-iodobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.
4-Iodobenzyl bromide: Contains a bromomethyl group instead of methyl groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromo-2-iodo-4,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZOMODVGXNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297541 | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-22-0 | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96843-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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